KHK2455 is classified as a metabolic inhibitor and is part of a broader category of compounds aimed at modifying metabolic pathways to enhance anti-tumor immunity. It has been developed through a drug repurposing strategy, utilizing existing FDA-approved drugs to identify new therapeutic candidates for cancer treatment .
The specifics of these methods remain proprietary, as is common with many pharmaceutical compounds .
The precise molecular formula and 3D conformation are crucial for understanding its binding dynamics and pharmacokinetics .
KHK2455 primarily acts through competitive inhibition of IDO1. The chemical reaction can be summarized as follows:
This reaction prevents the conversion of tryptophan into kynurenine, which is a critical step in the kynurenine pathway associated with immune suppression in tumors. By inhibiting this pathway, KHK2455 aims to restore immune function against cancer cells .
The mechanism by which KHK2455 exerts its effects involves several steps:
This dual action not only targets IDO1 but also potentially affects tryptophan 2,3-dioxygenase (TDO), contributing to a broader immunotherapeutic effect .
While specific physical properties such as melting point or solubility have not been published for KHK2455, general properties expected for similar compounds include:
Chemical properties would include reactivity patterns typical for small-molecule inhibitors targeting heme-containing enzymes .
KHK2455 is primarily being investigated for its application in cancer therapy, particularly in combination with immune checkpoint inhibitors such as anti-PD-L1 agents. Its role in enhancing anti-tumor immunity makes it a candidate for treating various malignancies where immune evasion via the kynurenine pathway is evident . Additionally, ongoing clinical trials are evaluating its efficacy and safety profile in patients with advanced bladder cancer .
KHK2455 is a long-acting, selective inhibitor targeting the heme-containing enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Unlike earlier inhibitors like epacadostat (which forms a tertiary IDO1–heme–inhibitor complex), KHK2455 competes with heme for binding to the IDO1 apoenzyme. This prevents the formation of an active enzyme complex, leading to durable inhibition [1] [5]. The active site of IDO1 features flexible "A" and "B" pockets that accommodate diverse inhibitors. KHK2455 exploits this flexibility, binding in a manner that displaces water ligands from the heme iron and stabilizes an inactive conformation. In contrast, the binding pocket of tryptophan 2,3-dioxygenase (TDO2)—a related enzyme—is more rigid, explaining KHK2455’s 400-fold selectivity for IDO1 over TDO2 [5].
IDO1 catalyzes the initial and rate-limiting step in tryptophan (Trp) degradation, converting it to N-formylkynurenine, which is rapidly hydrolyzed to kynurenine (Kyn). KHK2455 exhibits dose-dependent suppression of this pathway:
Table 1: Enzymatic Inhibition Parameters of KHK2455
Parameter | Value | Measurement Context |
---|---|---|
IC50 (IDO1) | <100 nM | Cell-free enzymatic assays |
Selectivity (vs TDO) | >400-fold | Comparative binding assays |
Kyn/Trp Reduction | 40–60% | Phase 1 patient plasma [1] |
IDO1-expressing dendritic cells (DCs) induce immune tolerance by suppressing T-cell proliferation through Trp depletion and Kyn accumulation [6]. KHK2455 reverses this by:
Trp scarcity activates the GCN2 kinase pathway in CD8+ T cells, inducing cell-cycle arrest and functional exhaustion [8]. KHK2455 mitigates this by:
Table 2: Immune Cell Modulation by KHK2455
Immune Parameter | Change with KHK2455 | Biological Impact |
---|---|---|
CD8+ T-cell proliferation | ↑ 2.5-fold | Enhanced tumor cell killing [1] |
Treg frequency in TME | ↓ 40–60% | Reduced immunosuppression [3] |
Dendritic cell maturation | ↑ CD86/HLA-DR expression | Improved antigen presentation [6] |
Interferon-γ (IFN-γ) is a potent inducer of IDO1 expression via the JAK/STAT and IRF1 pathways [4] [9]. Paradoxically, KHK2455 synergizes with IFN-γ to reprogram the TME:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0